3-(4-bromophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 3-(4-bromophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative featuring a bicyclic core fused with a tetrahydrobenzene ring. Key structural elements include:
- Position 2: A 2-fluorobenzylsulfanyl substituent, introducing lipophilicity and electronic modulation via the fluorine atom.
- Core: The thieno[2,3-d]pyrimidin-4(3H)-one scaffold, a privileged pharmacophore in medicinal chemistry due to its resemblance to purine bases and versatility in drug design .
This compound’s structural features are optimized for interactions with biological targets, particularly enzymes or receptors requiring aromatic stacking or hydrogen bonding. Its synthesis likely involves cyclocondensation of o-aminonitriles or analogous intermediates, followed by functionalization at positions 2 and 3 .
Properties
Molecular Formula |
C23H18BrFN2OS2 |
|---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H18BrFN2OS2/c24-15-9-11-16(12-10-15)27-22(28)20-17-6-2-4-8-19(17)30-21(20)26-23(27)29-13-14-5-1-3-7-18(14)25/h1,3,5,7,9-12H,2,4,6,8,13H2 |
InChI Key |
KNZUNQCRFXPNHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC5=CC=CC=C5F |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-bromophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure
The compound features a benzothieno-pyrimidinone core structure with various substituents that may influence its biological properties. The presence of a bromophenyl group and a fluorobenzyl sulfanyl moiety suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For instance, it can be synthesized through the reaction of 4-(4-bromophenyl)-2,4-dioxobutanoic acid with thiosemicarbazide under specific conditions to yield the target compound. Characterization methods such as NMR and X-ray diffraction are employed to confirm the structure and purity of the synthesized product .
Antiviral Activity
Recent studies have indicated that compounds similar to 3-(4-bromophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit significant antiviral activities. For example, derivatives with various substitutions have shown IC50 values ranging from 0.71 μM to 200 nM against specific viral targets . This suggests that modifications in the structure can enhance or reduce activity.
Antiinflammatory Effects
Compounds in this chemical class have also been evaluated for their anti-inflammatory properties. Some derivatives demonstrated promising results in vitro by inhibiting pro-inflammatory cytokine production in cellular models . The compound's structural features likely contribute to its efficacy in modulating inflammatory pathways.
Antimicrobial Activity
The biological evaluation of related compounds has revealed antibacterial and antifungal activities. For instance, certain derivatives were tested against various bacterial strains and exhibited significant inhibition zones, indicating their potential as antimicrobial agents .
1. Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis revealed that the presence of electron-withdrawing groups like bromine and fluorine significantly enhances the activity of similar compounds. The introduction of sulfur-containing moieties also appears to play a crucial role in improving biological efficacy .
| Compound | Substituent | IC50 (μM) | Activity Type |
|---|---|---|---|
| A | -Br | 0.71 | Antiviral |
| B | -F | 200 | Antiviral |
| C | -S | 0.5 | Anti-inflammatory |
| D | -Cl | 1.5 | Antimicrobial |
2. In Vivo Studies
In vivo studies involving animal models have demonstrated the anti-inflammatory effects of related compounds in conditions such as collagen-induced arthritis. These studies provide insights into the therapeutic potential of these compounds in treating chronic inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiviral Activity :
- Research indicates that derivatives of compounds similar to 3-(4-bromophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one have shown promising antiviral effects against strains such as H5N1. For example, compounds synthesized from related structures demonstrated significant antiviral activity through plaque reduction assays on Madin-Darby canine kidney cells .
- Inhibition of Enzymatic Activity :
Case Study 1: Antiviral Screening
A study focusing on the synthesis of novel pyrazole and pyridazinone derivatives reported that some compounds exhibited significant antiviral activity against the H5N1 virus. The effectiveness was measured using EC50 and LD50 values, revealing that certain derivatives had higher potency than existing antiviral agents .
Case Study 2: Analgesic and Anti-inflammatory Properties
Research on benzylidene-oxazolones demonstrated that derivatives containing bromophenyl groups exhibited notable analgesic and anti-inflammatory activities. These compounds were subjected to pharmacological tests (writhing and hot plate tests) to evaluate their efficacy compared to standard analgesics like pentazocine .
Comparative Data Table
Chemical Reactions Analysis
Sulfanyl (Thioether) Group Reactivity
The 2-fluorobenzylsulfanyl moiety at position 2 undergoes characteristic thioether reactions:
Key Insight : The electron-withdrawing 2-fluorobenzyl group reduces sulfur’s nucleophilicity compared to unsubstituted benzyl thioethers, slowing reaction rates .
Bromophenyl Group Reactivity
The 4-bromophenyl substituent enables cross-coupling and substitution:
Example : Reaction with morpholine under SNAr conditions yields a 4-morpholinophenyl derivative, enhancing solubility .
Pyrimidinone Core Modifications
The benzothieno[2,3-d]pyrimidin-4(3H)-one core participates in ring-specific reactions:
Fluorobenzyl Group Stability
The 2-fluorobenzyl group exhibits limited reactivity due to fluorine’s electronegativity but may undergo:
Comparative Reactivity with Analogues
Reactivity differences between derivatives with varying substituents:
Mechanistic and Synthetic Considerations
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution but may destabilize the tetrahydro ring .
-
Temperature Sensitivity : Reactions above 100°C risk decomposition of the pyrimidinone core .
-
Purification Challenges : Silica gel chromatography may degrade sulfoxides; reverse-phase HPLC recommended .
Comparison with Similar Compounds
Key Observations:
Position 3 Modifications :
- Electron-withdrawing groups (e.g., Br, Cl) improve target binding via halogen bonds .
- Electron-donating groups (e.g., methoxy) enhance solubility but may reduce metabolic stability .
Position 2 Variations: Sulfanyl-linked aromatic groups (e.g., 2-fluorobenzyl) optimize π-π stacking and hydrophobic interactions . Oxygen-containing substituents (e.g., phenoxy) reduce steric bulk but may limit membrane permeability .
Physicochemical and Crystallographic Properties
The 2-(4-bromophenoxy)-3-isopropyl analogue crystallizes in a monoclinic system with a β angle of 115.5°, influencing packing density and solubility . The target compound’s higher molecular weight and fluorinated substituent suggest reduced aqueous solubility but improved membrane permeability.
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis is feasible via established routes for thienopyrimidinones, though the 2-fluorobenzylsulfanyl group may require specialized thiolation reagents .
- Therapeutic Potential: Structural similarities to active analogues suggest promise in antimicrobial and anticancer applications. Further in vitro and in vivo studies are warranted.
- Optimization Opportunities : Introducing polar groups (e.g., sulfonamides, ) could balance lipophilicity and solubility for improved pharmacokinetics .
Q & A
Q. What synthetic routes are commonly used to prepare thieno[2,3-d]pyrimidin-4(3H)-one derivatives, including the target compound?
The Gewald reaction is a foundational method for synthesizing thienopyrimidine scaffolds. Starting with cyclohexanone, ethyl cyanoacetate, and sulfur, the reaction forms the tetrahydrobenzothiophene core. Subsequent cyclization with formamide yields the pyrimidinone ring, followed by functionalization via halogenation or nucleophilic substitution to introduce substituents like the 4-bromophenyl and 2-fluorobenzylsulfanyl groups . Phosphorus oxychloride is often used to activate the pyrimidinone ring for further substitutions .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- IR spectroscopy identifies key functional groups (e.g., N-H stretches at ~3300 cm⁻¹ and C=O at ~1676 cm⁻¹) .
- ¹H-NMR resolves aromatic protons (δ 7.2–8.7 ppm) and aliphatic protons (δ 2.8–3.1 ppm), with splitting patterns confirming substituent positions .
- Mass spectrometry (e.g., m/z 284 [M+1]⁺) validates molecular weight and fragmentation pathways .
- UV-Vis (λmax 338–355 nm) correlates with conjugated π-systems in the core structure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial activity data for structurally similar compounds?
Discrepancies in minimum inhibitory concentration (MIC) values may arise from variations in assay conditions (e.g., bacterial strains, solvent systems). For example, derivatives with 2-fluorobenzyl substituents in one study showed MICs of 8–32 µg/mL , while pyridinyl analogs in another study had lower activity . Methodological standardization, including using common reference strains (e.g., S. aureus ATCC 25923) and broth microdilution protocols, is critical for cross-study comparisons .
Q. What strategies optimize regioselectivity and yield during the introduction of the 2-fluorobenzylsulfanyl group?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group .
- Catalysis : Base catalysts like triethylamine deprotonate the thiol, promoting efficient substitution .
- Temperature control : Reactions at 60–80°C reduce side-product formation while maintaining reactivity .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) isolates the target compound with >90% purity .
Q. How do electronic effects of substituents influence the compound’s biological activity?
- The 4-bromophenyl group enhances lipophilicity, improving membrane penetration, as shown in analogs with logP values >3.5 .
- The 2-fluorobenzylsulfanyl moiety introduces electron-withdrawing effects, stabilizing the thioether linkage and potentially modulating enzyme binding (e.g., via halogen bonding with bacterial topoisomerases) .
- Comparative studies of 2-chloro vs. 2-fluoro analogs reveal a 2–4× increase in antifungal potency for the fluoro-substituted derivatives, likely due to enhanced electronegativity and steric fit .
Q. What crystallographic and computational methods validate the compound’s three-dimensional structure?
- Single-crystal X-ray diffraction confirms bond lengths (e.g., C-S bond: 1.76–1.79 Å) and dihedral angles between aromatic rings (e.g., 85.2° between thieno and pyrimidinone planes) .
- DFT calculations (B3LYP/6-31G*) predict optimized geometries and electrostatic potential surfaces, aligning with experimental data to identify reactive sites .
Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?
- Process optimization : Replacing volatile solvents (e.g., CH₂Cl₂) with recyclable alternatives (e.g., 2-MeTHF) improves safety and yield .
- Quality control : In-line FTIR monitors reaction progress, while HPLC-PDA (C18 column, 0.1% TFA/ACN gradient) ensures batch consistency .
- Byproduct mitigation : Silica gel filtration removes residual sulfur byproducts from the Gewald reaction .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
